molecular formula C8H9BrS B8742191 4-Bromo-3,5-dimethyl-benzenethiol

4-Bromo-3,5-dimethyl-benzenethiol

Cat. No.: B8742191
M. Wt: 217.13 g/mol
InChI Key: SXZZNILOVVYVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3,5-dimethyl-benzenethiol is a useful research compound. Its molecular formula is C8H9BrS and its molecular weight is 217.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9BrS

Molecular Weight

217.13 g/mol

IUPAC Name

4-bromo-3,5-dimethylbenzenethiol

InChI

InChI=1S/C8H9BrS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3

InChI Key

SXZZNILOVVYVRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl-thiocarbamic acid S-(4-bromo-3,5-dimethyl-phenyl)ester (5.78 g, 20.14 mmol) was diluted with methanol (50 mL) and to this was added sodium methoxide (4.75 mL of 4.25M in methanol, 20.14 mmol). The reaction was heated to reflux under nitrogen and monitored by TLC. After complete conversion, 20 h., the reaction was allowed to cool to room temperature. The reaction was neutralized with 1N HCl (7.5 mL) and diluted with ethyl acetate (150 mL). The two phases were separated and the organic layer was washed with water (75 mL), then brine (75 mL). The organic layer was then dried over anhydrous sodium sulfate, then concentrated and loaded onto silica gel column. The title compound was purified using flash column chromatography, yielding 4.0 g, or 92%.
Name
Dimethyl-thiocarbamic acid S-(4-bromo-3,5-dimethyl-phenyl)ester
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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